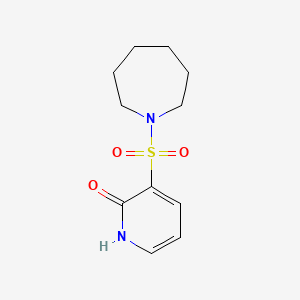
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenethyl)urea is a synthetic organic compound It is characterized by the presence of a fluorophenyl group, a pyrrolidinone ring, and a methoxyphenethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenethyl)urea typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.
Attachment of the Methoxyphenethyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, where the methoxyphenethyl group is attached to the pyrrolidinone ring.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate or carbodiimide to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
化学反応の分析
Types of Reactions
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenethyl)urea has several scientific research applications:
Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders or as an anti-inflammatory compound.
Pharmacology: Studies may focus on its interaction with biological targets, such as receptors or enzymes, to understand its mechanism of action.
Materials Science: The compound could be explored for its properties as a building block in the synthesis of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenethyl)urea involves its interaction with molecular targets such as receptors or enzymes. The fluorophenyl group may enhance binding affinity to specific targets, while the pyrrolidinone ring and methoxyphenethyl group contribute to the overall pharmacokinetic properties. The exact pathways and targets would depend on the specific application being studied.
類似化合物との比較
Similar Compounds
1-(3-Fluorophenyl)-3-(2-methoxyphenethyl)urea: Lacks the pyrrolidinone ring, which may affect its binding affinity and pharmacokinetic properties.
1-(1-(3-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenethyl)urea: Similar structure but with a chlorine atom instead of fluorine, which may alter its reactivity and biological activity.
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-hydroxyphenethyl)urea: Contains a hydroxy group instead of a methoxy group, potentially affecting its solubility and reactivity.
Uniqueness
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenethyl)urea is unique due to the combination of its fluorophenyl group, pyrrolidinone ring, and methoxyphenethyl group. This unique structure may confer specific properties such as enhanced binding affinity, improved pharmacokinetic properties, and distinct reactivity compared to similar compounds.
特性
IUPAC Name |
1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-[2-(2-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3/c1-27-18-8-3-2-5-14(18)9-10-22-20(26)23-16-12-19(25)24(13-16)17-7-4-6-15(21)11-17/h2-8,11,16H,9-10,12-13H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJIUIWLZADFNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxyphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B2708564.png)

![N-[4-(tert-butyl)phenyl]-2,6-difluoro-3-nitrobenzamide](/img/structure/B2708568.png)
![3-(2-chloro-6-fluorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2708570.png)

![2-(4-methoxyphenyl)-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)acetamide](/img/structure/B2708573.png)

![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxybenzyl)quinazolin-4(3H)-one](/img/structure/B2708576.png)

![N-[(oxolan-2-yl)methyl]-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B2708583.png)



